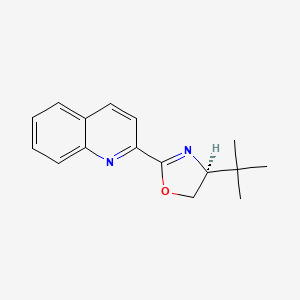

(S)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole

描述

Historical Evolution of P,N-Chelating Ligand Systems

The strategic incorporation of heterodonor P,N-ligands in asymmetric catalysis originated in the late 20th century, driven by the need to balance electronic asymmetry and steric control at metal centers. Early breakthroughs included Kumada and Hayashi’s development of planar chiral ferrocene-based ligands such as (S)-α-[(R)-2-diphenylphosphinoferrocenyl]ethyldimethylamine (PPFA) and its derivatives. These systems demonstrated modest enantioselectivity (20% ee) in ketone hydrosilylation but laid the groundwork for understanding how phosphorus’s π-acceptor capacity and nitrogen’s σ-donor properties could synergize to stabilize reactive intermediates.

Subsequent advancements focused on modular ligand architectures. Phosphinooxazolines (PHOX), introduced in the 1990s, exemplified this trend. Their unsymmetrical P,N-coordination enabled electronic control over nucleophilic attacks, favoring reactions trans to the softer phosphorus donor. For instance, (R)-iPr-PHOX ligands achieved high enantioselectivity in asymmetric Heck reactions by leveraging steric bulk from the oxazoline’s tert-butyl group. Parallel innovations, such as siloxane-substituted oxazoline ferrocenes, further enhanced stereochemical outcomes by introducing flexible substituents that adapt to substrate geometries.

A pivotal shift occurred with the recognition of ligands’ non-innocent behavior. The MeDalphos ligand, for example, dynamically adjusts its N→Au coordination strength in response to alkene electronics, enabling isolable gold(I) π-complexes with both electron-rich and electron-poor alkenes. This adaptability, validated through DFT and AIM analyses, underscored the importance of ligand-metal communication in catalytic cycles.

Table 1: Key Milestones in P,N-Ligand Development

Role of Quinoline-Oxazoline Hybrid Architectures in Modern Catalysis

Quinoline-oxazoline ligands, such as (S)-4-(tert-butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole, merge the rigid π-conjugated framework of quinoline with the chiral induction capacity of oxazoline. This hybrid design enhances substrate preorganization and metal-ligand cooperativity. Early examples, like 8-quinolinyl-oxazoline ligands, demonstrated utility in ruthenium-catalyzed asymmetric hydrogenation, achieving 44% ee in the reduction of acetophenone. While modest, these results highlighted the potential for steric tuning via substituents like tert-butyl groups to improve enantiocontrol.

The quinoline moiety’s strong σ-donor and weak π-acceptor properties create an electronic gradient that polarizes metal centers, facilitating oxidative additions in cross-coupling reactions. Comparative studies with benzimidazole-derived P,N-ligands reveal that quinoline’s extended conjugation improves catalyst stability, as evidenced by X-ray crystallography of Rh(I) and Ir(I) complexes. For instance, Ir(I) complexes of benzimidazole ligands achieved 90% ee in hydrogenating trans-α-methylstilbene, a feat attributed to nitrogen’s electron-donating effects.

Table 2: Performance of Quinoline-Oxazoline Ligands in Catalysis

Recent synthetic strategies emphasize modularity. For example, tandem hydroformylation-cyclization sequences enable rapid access to chiral alcohol precursors, which are subsequently converted into P,N-ligands via phosphorylation. This approach allows systematic variation of the oxazoline’s substituents (e.g., tert-butyl for steric bulk) and quinoline’s substitution pattern to optimize catalyst performance.

属性

IUPAC Name |

(4S)-4-tert-butyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h4-9,14H,10H2,1-3H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECIAWBAXVMXKI-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301179259 | |

| Record name | 2-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226387-12-8 | |

| Record name | 2-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226387-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 226387-12-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(S)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antifungal activity, pharmacokinetics, and structure-activity relationships.

- Molecular Formula : CHNO

- Molecular Weight : 254.32 g/mol

- CAS Number : 226387-12-8

Antifungal Activity

Recent studies have shown that derivatives of 4,5-dihydrooxazole, including this compound, exhibit significant antifungal properties. For instance, compounds with similar structures have demonstrated broad-spectrum antifungal activity against various pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.

Minimum Inhibitory Concentration (MIC) Data

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| A30 | Candida albicans | 0.03 - 0.5 |

| A31 | Cryptococcus neoformans | 0.25 - 2 |

| A33 | Aspergillus fumigatus | 0.25 - 2 |

These findings indicate that this compound and its analogs can be effective against fungal infections, potentially serving as a basis for new antifungal therapies .

Pharmacokinetics

Pharmacokinetic studies on related compounds have shown promising results regarding their metabolic stability and absorption characteristics. For example:

- Metabolic Stability : Compounds similar to this compound exhibited half-lives of approximately 69.4 to 80.5 minutes in human liver microsomes.

- Absorption : The bioavailability score for these compounds suggests moderate absorption potential in biological systems .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Quinoline Moiety : The presence of the quinoline ring is critical for its antifungal activity.

- Dihydrooxazole Ring : This component contributes to the compound's ability to interact with biological targets effectively.

Research indicates that modifications in these structural elements can lead to variations in potency and selectivity against different pathogens .

Case Studies

-

Antifungal Efficacy : In a controlled study involving various oxazole derivatives, it was found that the introduction of tert-butyl groups significantly enhanced antifungal activity against resistant strains of Candida species.

"Compounds with bulky substituents like tert-butyl showed improved interaction with fungal cell membranes" .

- Pharmacokinetic Evaluation in Rats : A study involving SD rats demonstrated favorable pharmacokinetic profiles for related compounds, indicating potential for therapeutic use in humans.

科学研究应用

Biological Activities

-

Anticancer Properties :

- Studies have indicated that compounds similar to (S)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole exhibit significant anticancer activity. Research has shown that quinoline derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- CYP Enzyme Inhibition :

- Neuroprotective Effects :

Therapeutic Applications

- Potential Antidepressant :

- Anti-inflammatory Applications :

- Antimicrobial Activity :

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate anticancer effects | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |

| Study 2 | Evaluate CYP enzyme inhibition | Identified as a potent inhibitor of CYP1A2, affecting drug metabolism profiles. |

| Study 3 | Assess neuroprotective effects | Showed promise in preventing neuronal cell death in models of oxidative stress. |

相似化合物的比较

Pyridine-Based Oxazolines

- Example: (S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) Key Differences: Replacing quinoline with pyridine simplifies the aromatic system, reducing steric hindrance and electronic conjugation. Synthesis: Optimized via isobutyl chloroformate and N-methylmorpholine activation, achieving high yields (85–90%) without over-acylation side reactions . Applications: Effective in palladium-catalyzed asymmetric conjugate additions, with moderate enantioselectivity (75–85% ee) compared to quinoline derivatives .

Fluorinated Derivatives

- Applications: Enhances catalytic activity in nickel-catalyzed Mizoroki–Heck reactions, though enantioselectivity remains comparable to non-fluorinated analogs .

Bis-Oxazoline Ligands

- Example : bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane

- Key Differences : Bidentate coordination via two oxazoline units improves metal chelation, often leading to higher enantioselectivity in copper-catalyzed reactions (e.g., 90–95% ee in alkynylations) .

- Synthesis : Requires multi-step procedures, including cyclopropane bridging, but benefits from scalable purification methods .

Substituent Variants

- Examples: (S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole: Smaller isopropyl group reduces steric bulk, lowering enantioselectivity in palladium-catalyzed reactions (e.g., 70% ee vs. 90% ee for tert-butyl) . (S)-2-(Benzo[h]quinolin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole: Extended aromatic system (benzoquinoline) enhances π-stacking but complicates synthesis and reduces solubility .

Comparative Data Table

Catalytic Performance Insights

- Steric Effects : The tert-butyl group in the target compound outperforms smaller substituents (e.g., isopropyl) by providing superior enantioselectivity (Δ~20% ee) in Pd-catalyzed reactions .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in trifluoromethyl-pyridine ligands) increase metal center electrophilicity, accelerating oxidative additions but may reduce substrate affinity .

- Aromatic System: Quinoline’s extended conjugation improves transition-state stabilization in arylations compared to pyridine-based ligands .

常见问题

Q. What are the key challenges in synthesizing (S)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole, and how can they be addressed methodologically?

The synthesis involves three critical challenges:

- Acylation Side Reactions : Early methods using oxalyl chloride led to over-acylation. Switching to isobutyl chloroformate with N-methylmorpholine improved selectivity .

- Cyclization Efficiency : Direct cyclization of intermediates (e.g., amide 4) often results in hydrolysis. Using chloride derivatives (e.g., compound 11) and sodium methoxide as a base minimized hydrolysis, achieving 72% yield .

- Purification : Silica gel chromatography was ineffective due to ligand decomposition. Flash chromatography with ZEOprep® ECO silica (40–63 µm) under anhydrous conditions preserved stability .

Q. What analytical techniques are essential for confirming the structure and enantiomeric purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and substituent integration (e.g., tert-butyl at δ 0.98 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 205.1335) .

- Optical Rotation/Polarimetry : Determines enantiomeric excess (e.g., [α]²⁵D = −90.5° in CHCl₃ for >99% ee) .

- Infrared (IR) Spectroscopy : Identifies oxazole C=N stretches (~1641 cm⁻¹) .

Q. How can researchers mitigate hydrolysis during storage and handling?

- Anhydrous Conditions : Store under inert gas (N₂/Ar) and use molecular sieves .

- Avoid Protic Solvents : Use dry dichloromethane or toluene instead of methanol/water mixtures .

- Salt Formation : Although unstable, HBF₄ salts temporarily reduce reactivity to moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while maintaining enantioselectivity?

A three-step protocol from picolinic acid achieves 64% overall yield on multi-gram scales:

Methoxyimidate Formation : React 2-cyanopyridine with methanol under acidic conditions.

Cyclization : Use NaOMe (5 equiv) in toluene at 55°C for 3 hours .

Purification : Flash chromatography with 4:1 hexanes/acetone .

| Step | Reagent/Condition | Yield | Purity |

|---|---|---|---|

| Acylation | Isobutyl chloroformate/N-methylmorpholine | 85% | >95% |

| Cyclization | NaOMe, 55°C | 72% | >99% ee |

| Purification | ZEOprep® silica | 95% | >99% |

Q. What mechanistic insights explain its role in asymmetric catalysis, particularly in conjugate additions?

The ligand's chiral oxazole and quinoline moieties coordinate transition metals (e.g., Cu, Pd), creating a stereodirecting environment:

- Steric Effects : The tert-butyl group shields one face, favoring nucleophilic attack on the prochiral β-carbon of enones .

- Electronic Tuning : Quinoline’s π-backbonding enhances metal-ligand stability, critical for high enantioselectivity (>90% ee in arylboronic acid additions) .

- Water Tolerance : Small amounts of water (5 equiv) stabilize intermediates without compromising selectivity .

Q. How does the ligand’s stability under acidic/basic conditions impact catalytic performance?

- Acid Sensitivity : Exposure to 3 N HCl hydrolyzes the oxazole to amide 4, deactivating the ligand .

- Base Compatibility : Sodium methoxide (mild base) preserves integrity, while stronger bases (e.g., KOH) accelerate decomposition .

- Catalyst Recycling : Neutral pH and low temperatures (<50°C) extend operational lifetime in reactions .

Q. What strategies are effective for resolving contradictions in enantioselectivity data across studies?

- Control Experiments : Test ligand purity (e.g., polarimetry vs. chiral HPLC) to rule out batch variability .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereocontrol compared to nonpolar alternatives .

- Metal-Ligand Ratio : A 1:1.2 (metal:ligand) ratio optimizes coordination geometry, as excess ligand can induce off-pathway intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。